N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(2,5-dioxo-1-phenylimidazolidin-4-yl)propanamide
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Overview
Description
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLPROPYL]-3-(2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL)PROPANAMIDE is a complex organic compound that features a benzimidazole moiety and an imidazolidinyl group. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLPROPYL]-3-(2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL)PROPANAMIDE typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of Imidazolidinyl Group: The imidazolidinyl group can be introduced through a reaction involving appropriate aldehydes and amines under controlled conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLPROPYL]-3-(2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLPROPYL]-3-(2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLPROPYL]-3-(2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The imidazolidinyl group may also contribute to the compound’s biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole, mebendazole, and thiabendazole share the benzimidazole core and exhibit similar pharmacological activities.
Imidazolidinyl Compounds: Compounds containing the imidazolidinyl group, such as imidazolidinyl urea, are known for their antimicrobial properties.
Uniqueness
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLPROPYL]-3-(2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL)PROPANAMIDE is unique due to its combined benzimidazole and imidazolidinyl structure, which may result in synergistic effects and enhanced biological activity compared to compounds containing only one of these moieties .
Properties
Molecular Formula |
C23H25N5O3 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(2,5-dioxo-1-phenylimidazolidin-4-yl)propanamide |
InChI |
InChI=1S/C23H25N5O3/c1-14(2)20(21-24-16-10-6-7-11-17(16)25-21)27-19(29)13-12-18-22(30)28(23(31)26-18)15-8-4-3-5-9-15/h3-11,14,18,20H,12-13H2,1-2H3,(H,24,25)(H,26,31)(H,27,29) |
InChI Key |
QDEQAGWSBAOJFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)CCC3C(=O)N(C(=O)N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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